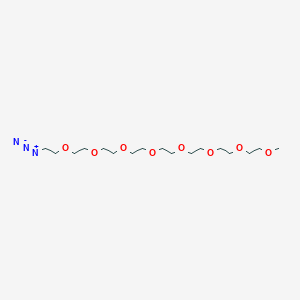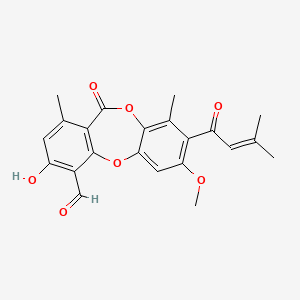
m-PEG8-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
m-PEG8-Azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins within cells .
Mode of Action
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is characterized by its efficiency and specificity . Additionally, Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By exploiting this system, this compound can selectively degrade target proteins . The downstream effects of this degradation depend on the specific functions of the target proteins.
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of protacs . The PEGylation of the linker increases its solubility, stability, and resistance to proteolytic degradation, which can enhance the bioavailability of the PROTAC .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the roles of the target proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of this compound can be influenced by temperature .
Biochemical Analysis
Biochemical Properties
m-PEG8-Azide interacts with various biomolecules through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This reaction allows this compound to bind with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Cellular Effects
As a PROTAC linker, this compound plays a crucial role in the mechanism of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound, as a component of PROTACs, indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound functions as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which is stable and resistant to metabolic degradation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not explicitly reported in the literature. The stability of the triazole ring formed in the CuAAc reaction suggests that this compound could have a stable presence in biological systems .
Metabolic Pathways
The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which is stable and resistant to metabolic degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly reported in the literature. As a component of PROTACs, this compound could be expected to be transported and distributed in a manner similar to other PROTACs .
Subcellular Localization
As a component of PROTACs, this compound could be expected to localize where PROTACs typically function, which is in the cytoplasm where the ubiquitin-proteasome system operates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-Azide typically involves the reaction of methoxy-polyethylene glycol with sodium azide. One common method is the substitution of alkyl halides with inorganic azides. For example, methoxy-polyethylene glycol tosylate can be reacted with sodium azide in ethanol under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as size exclusion chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
m-PEG8-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole linkage, which is widely used in bioconjugation and polymer chemistry .
Common Reagents and Conditions
Reagents: Alkynes, copper(I) catalysts, and reducing agents such as sodium ascorbate.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction involving this compound is a 1,2,3-triazole-linked compound, which can be further used in various applications such as drug delivery systems and biomolecule conjugation .
Scientific Research Applications
m-PEG8-Azide has a wide range of applications in scientific research:
Comparison with Similar Compounds
m-PEG8-Azide is unique due to its azide functional group, which allows for highly specific click chemistry reactions. Similar compounds include:
m-PEG8-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.
m-PEG8-Amine: Contains an amine group, used for amide bond formation and other bioconjugation reactions.
m-PEG8-Thiol: Contains a thiol group, used for thiol-ene reactions and disulfide bond formation
Each of these compounds has unique properties and applications, but this compound is particularly valued for its role in click chemistry and the synthesis of PROTACs.
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O8/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-19-20-18/h2-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOCZRUHGJYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













